2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylidene moiety, which is further connected to a dimethyl-3-oxopentanenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound may be used to study the effects of dichlorophenyl-containing compounds on biological systems.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- 2-[(2,6-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- 2-[(2,3-Dichlorophenyl)methylidene]-3-oxobutanoate
Uniqueness
2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the specific positioning of the dichlorophenyl group and the presence of the dimethyl-3-oxopentanenitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13Cl2NO |
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Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C14H13Cl2NO/c1-14(2,3)13(18)10(8-17)7-9-5-4-6-11(15)12(9)16/h4-7H,1-3H3 |
InChI Key |
BNQAZLJFKXVZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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